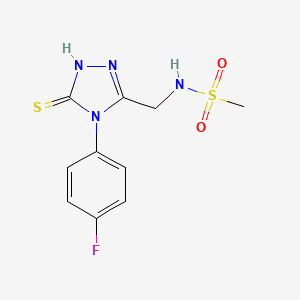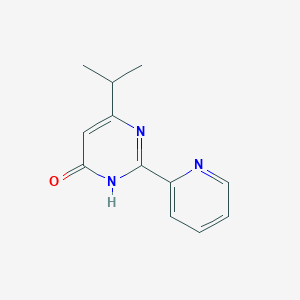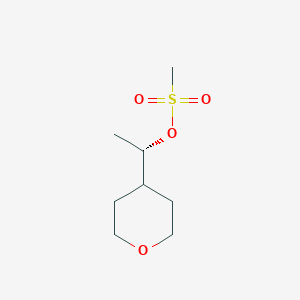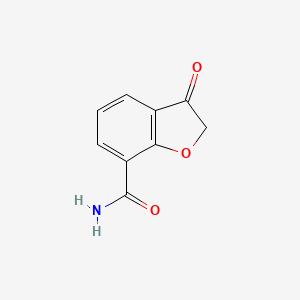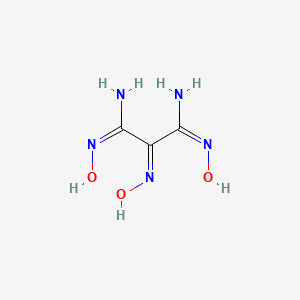![molecular formula C14H17NO2 B15052866 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The azaspiro[3.4]octane moiety is fused to a benzoic acid group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications, making the process efficient and scalable .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of synthetic organic chemistry, such as the use of high-yielding reactions and scalable processes, would be applied to produce this compound on a larger scale. The use of automated synthesis and purification systems would also be beneficial in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
Uniqueness
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-(2-azaspiro[3.4]octan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)11-3-5-12(6-4-11)15-9-14(10-15)7-1-2-8-14/h3-6H,1-2,7-10H2,(H,16,17) |
Clave InChI |
IVIZCKWACBKDEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


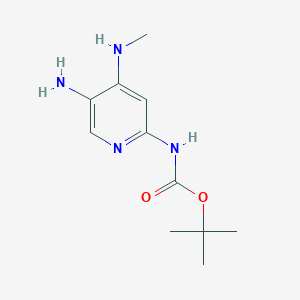
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
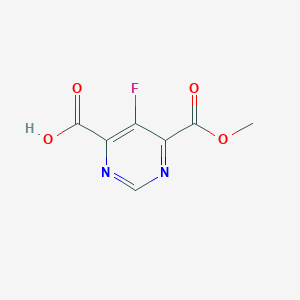
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
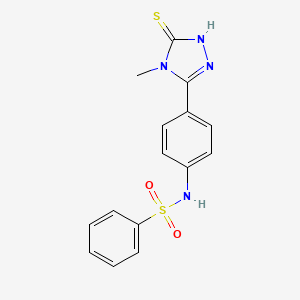
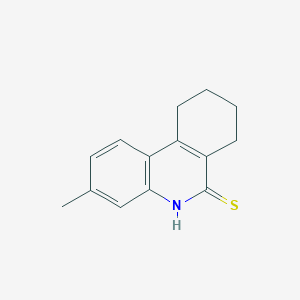
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
